3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol
Description
This compound is a deuterated phenolic derivative featuring:
- Amino group at position 2.
- 1,1-dimethylethyl (tert-butyl) substituent at position 3.
- Deuterated 1,1-di(methyl-d3)ethyl-2,2,2-d3 group at position 4.
- Deuterated hydroxyl group at position 2.
Its isotopic labeling (deuterium substitution) suggests applications in metabolic stability studies or tracer experiments, while the tert-butyl and amino groups may enhance solubility and biological interactions, respectively .
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
231.40 g/mol |
IUPAC Name |
3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3,8D |
InChI Key |
BKSDHPHOWDUJNB-KXPHLPELSA-N |
Isomeric SMILES |
[2H]C1=C(C(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach involves:
- Introduction of the tert-butyl amino group via amination reactions using 1,1-dimethylethanamine (tert-butylamine) or its deuterated analogs.
- Functionalization of the phenol ring to install hydroxyl and amino groups without protecting groups, leveraging selective reactivity.
- Incorporation of deuterium labels through the use of deuterated methyl reagents or deuterium exchange protocols.
- Reduction of intermediate ketone or aldehyde groups to alcohols to finalize the phenol structure.
This approach is consistent with methods described in the synthesis of similar compounds such as albuterol analogs, where haloacetyl derivatives of hydroxybenzaldehydes are reacted with tert-butylamine under inert atmosphere, followed by reduction.
Stepwise Synthetic Route
Step 1: Preparation of Haloacetyl Hydroxybenzaldehyde Intermediate
- React 2-hydroxybenzaldehyde with bromoacetyl chloride or chloroacetyl chloride in the presence of aluminum trichloride catalyst in dichloromethane solvent.
- The reaction is conducted under reflux for 16–24 hours to form 5-(haloacetyl)-2-hydroxybenzaldehyde.
- The product is isolated by aqueous workup and organic extraction, followed by drying and crystallization.
Step 2: Amination with 1,1-Dimethylethanamine (Tert-Butylamine)
- The haloacetyl intermediate is suspended in an organic solvent such as 2-propanol (preferred), 2-butanol, or 1,1-dimethylethanol.
- 1,1-Dimethylethanamine is added in excess (3:1 to 10:1 molar ratio) to the haloacetyl compound under an inert atmosphere (argon or nitrogen) to prevent side reactions.
- The reaction proceeds at room temperature to reflux, yielding the aminoacetyl intermediate as an acid addition salt (e.g., hydrochloride or sulfonate salts) for ease of isolation and purification.
Step 3: Reduction of Keto and Aldehyde Groups
- The aminoacetyl intermediate is reduced to the corresponding amino alcohol using conventional reducing agents (e.g., sodium borohydride or catalytic hydrogenation).
- This step converts the keto and aldehyde groups into hydroxyl groups, completing the phenol structure with the amino substituent.
Step 4: Deuterium Incorporation
- Deuterium labeling is introduced by employing deuterated methyl reagents such as 1,1-di(methyl-d3)ethyl groups during alkylation steps or by performing hydrogen-deuterium exchange reactions on methyl groups and phenolic hydroxyls.
- The use of deuterated solvents and reagents ensures high isotopic purity of the final compound.
- The labeled compound is typically isolated neat and stored at room temperature.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Haloacetylation | Bromoacetyl chloride, AlCl3 catalyst | Dichloromethane | Reflux (16–24 h) | Controlled addition, aqueous workup |
| Amination | 1,1-Dimethylethanamine (excess) | 2-Propanol (preferred) | Room temp to reflux | Inert atmosphere essential |
| Reduction | NaBH4 or catalytic hydrogenation | Suitable organic solvent | Ambient to mild heat | Converts keto/aldehyde to alcohol |
| Deuterium labeling | Deuterated methyl reagents, D2O exchange | Deuterated solvents | Variable | Ensures isotopic enrichment |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Haloacetylation | 2-Hydroxybenzaldehyde, bromoacetyl chloride, AlCl3 | Electrophilic acylation | Reflux, 16–24 h, DCM solvent | 5-(Haloacetyl)-2-hydroxybenzaldehyde intermediate |
| Amination | 1,1-Dimethylethanamine (tert-butylamine) | Nucleophilic substitution | Inert atmosphere, 2-propanol solvent, excess amine | Aminoacetyl intermediate (acid salt) |
| Reduction | NaBH4 or H2/Pd catalyst | Reduction | Mild temperature | Amino alcohol final intermediate |
| Deuterium Labeling | Deuterated methyl reagents, D2O | Isotopic exchange | Controlled conditions | Deuterium-enriched final compound |
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol
- Key Differences: Lacks the amino group at position 3.
- Properties : Molecular weight = 225.44; higher hydrophobicity (LogP = 4.86) due to deuterated alkyl groups .
- Application : Used in isotopic labeling studies to track degradation pathways.
(b) 2,4-Bis(1,1-dimethylethyl)-phenol
- Key Differences: Non-deuterated, with tert-butyl groups at positions 2 and 4.
- Properties: Exhibits potent antioxidant activity (IC₅₀ = 12.5 µM in DPPH assay) due to hydrogen-donating phenolic hydroxyl groups .
- Application : Antioxidant in pharmaceuticals and food preservation.
(c) 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol]
Functional Analogues
(a) Phenol,2,4-bis(1,1-dimethylethyl)-6-[(4-methylphenyl)sulfinyl]-
- Key Differences: Sulfinyl group at position 6; non-deuterated.
- Properties : Molecular weight = 344.51; density = 1.13 g/cm³; used in sulfoxide-mediated redox reactions .
- Application : Intermediate in organic synthesis.
(b) OxyMetazoline Hydrochloride
Comparative Data Table
Antioxidant Activity
- Target Compound: The amino group may enhance radical scavenging via electron donation, though deuterated groups could reduce bioavailability compared to non-deuterated analogues like 2,4-bis(1,1-dimethylethyl)-phenol .
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol]: Upregulated in NT mutants (integral area >20%), indicating metabolic relevance under oxidative stress .
Metabolic Stability
Industrial Relevance
- High thermal stability of tert-butyl phenolics (e.g., 2,2’-methylenebis derivatives) supports their use in high-temperature processes like hydrothermal carbonization .
Biological Activity
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a complex organic compound with significant implications in pharmaceutical chemistry. Its molecular formula is with a molecular weight of 231.40 g/mol. This compound is notable for its isotopically labeled structure, which incorporates deuterium (D) atoms, making it particularly useful in various chemical and biological applications, especially as an intermediate in the synthesis of Ivacaftor, a medication for cystic fibrosis .
The compound features several functional groups that influence its chemical reactivity:
- Amino Group (-NH₂) : This group can participate in nucleophilic substitution reactions and form salts with acids.
- Phenolic Hydroxyl Group (-OH) : This group can undergo electrophilic aromatic substitution or oxidation reactions.
- Tert-butyl and Di(methyl-d3)ethyl Groups : These groups may provide steric hindrance or electronic effects that stabilize or destabilize reaction intermediates.
Biological Activity
While specific biological activity data for this compound itself may be limited, its role as an intermediate in the synthesis of Ivacaftor suggests potential therapeutic relevance. Ivacaftor acts as a potentiator of the CFTR protein function, enhancing chloride ion transport across epithelial cells in cystic fibrosis patients .
Research indicates that compounds similar to this compound may influence cellular pathways through mechanisms such as:
- Activation of SHP1 : Some studies have shown that derivatives can act as selective SHP1 activators with anti-tumor effects. For example, compounds similar to this structure demonstrated low micromolar activating effects on SHP1 and significant selectivity over related proteins .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Table 1: Structure-Activity Relationships (SAR)
| Compound | R₁ | R₂ | R₃ | EC₅₀ (μM) | Maximum Activation Fold |
|---|---|---|---|---|---|
| 5ay | -NH₂ | H | - | 2.05 ± 0.14 | 5.54 ± 0.24 |
| 5az | -NH₂ | -OH | - | 2.10 ± 0.00 | 8.79 ± 0.17 |
| 5ba | -NH₂ | H | - | 1.54 ± 0.24 | 7.63 ± 0.20 |
This table summarizes the effects of various substitutions on the biological activity of related compounds, indicating that the presence of a primary amine at specific positions enhances activity .
Pharmacokinetic Studies
The isotopic labeling of this compound facilitates pharmacokinetic studies and metabolic profiling in biological systems. The incorporation of deuterium allows researchers to track and quantify interactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Q & A
Q. How can researchers optimize the synthesis of deuterated aromatic compounds like this deuterated phenol derivative?
- Methodological Answer: Deuterated compounds require precise control of reaction conditions to maintain isotopic integrity. Use a two-step approach:
Isotopic Exchange: Perform deuterium incorporation via acid/base catalysis in deuterated solvents (e.g., D₂O or CD₃OD) under inert atmosphere to minimize protium contamination.
Protecting Group Strategy: Protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during alkylation of the phenolic hydroxyl group.
Monitor reaction progress using LC-MS to track deuterium enrichment (>95% isotopic purity is critical for NMR applications) .
Q. What spectroscopic techniques are most effective for characterizing isotopic substitution in this compound?
- Methodological Answer:
- ¹H NMR: Suppress signals from deuterated methyl/ethyl groups; observe residual protons in the aromatic ring and amino group.
- ²H NMR: Directly detect deuterium in methyl-d₃ and ethyl-d₃ groups (quadrupolar splitting may occur; use high-field instruments).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion clusters (e.g., [M+D]⁺) and isotopic distribution patterns.
- FT-IR: Validate functional groups (e.g., -NH₂ stretch at ~3300 cm⁻¹) to ensure no degradation during synthesis .
Q. How does the compound’s solubility in polar vs. nonpolar solvents impact experimental design?
- Methodological Answer: Due to the tert-butyl and deuterated ethyl groups, the compound exhibits limited solubility in water. Prefer deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) for NMR studies. For biological assays, use co-solvents like ethanol-d₆ (≤5% v/v) to avoid denaturation of proteins. Conduct solubility tests via UV-Vis spectroscopy at varying solvent ratios to identify optimal conditions .
Advanced Research Questions
Q. How can researchers design experiments to study deuterium isotope effects on this compound’s reactivity in catalytic systems?
- Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates (k_H/k_D) between protiated and deuterated forms in a model reaction (e.g., hydrogenation or oxidation).
- Computational Modeling: Use density functional theory (DFT) to simulate transition states and predict isotope effects (e.g., lower activation energy for deuterated C-D bonds).
- In Situ Monitoring: Employ stopped-flow IR or Raman spectroscopy to capture intermediate species influenced by isotopic substitution .
Q. How should conflicting data from XRD and NMR structural analyses be resolved?
- Methodological Answer:
- Cross-Validation: Compare XRD-derived bond lengths/angles with NMR coupling constants (e.g., ³J_H-H for dihedral angles).
- Dynamic Effects: NMR may reflect time-averaged conformations, while XRD captures static structures. Use variable-temperature NMR to assess conformational flexibility.
- Hybrid Refinement: Apply combined Rietveld refinement (XRD) and NOESY (NMR) constraints to resolve discrepancies in hydrogen/deuterium positioning .
Q. What strategies mitigate deuterium loss during long-term stability studies?
- Methodological Answer:
- Storage Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and isotopic exchange.
- Stability-Indicating Assays: Use LC-MS with deuterium-enriched internal standards to quantify isotopic purity over time.
- Accelerated Degradation Studies: Expose samples to elevated temperatures (40–60°C) and high humidity to identify degradation pathways (e.g., hydrolysis of deuterated ethyl groups) .
Q. How can this compound be applied in mechanistic studies of metabolic pathways?
- Methodological Answer:
- Isotopic Tracing: Administer the deuterated compound in cell cultures or model organisms; track deuterium incorporation into metabolites via LC-HRMS.
- Enzyme Inhibition Assays: Compare inhibition constants (K_i) between protiated and deuterated forms to assess isotope effects on enzyme-substrate binding.
- Pharmacokinetic Profiling: Measure deuterium retention in plasma/tissue samples to evaluate metabolic stability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
